molecular formula C10H7ClFNO B2567975 2-Chloro-7-fluoro-5-methoxyquinoline CAS No. 2418673-08-0

2-Chloro-7-fluoro-5-methoxyquinoline

Cat. No. B2567975
CAS RN: 2418673-08-0
M. Wt: 211.62
InChI Key: NTPDESCJLOODIP-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-5-methoxyquinoline is an organic compound with a molecular weight of 211.62 . It is also known by its IUPAC name, 2-chloro-5-fluoro-7-methoxyquinoline .


Synthesis Analysis

The synthesis of fluorinated quinolines, such as this compound, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7ClFNO/c1-14-6-4-8(12)7-2-3-10(11)13-9(7)5-6/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.62 .

Scientific Research Applications

Fluorescence Applications and Chemosensors

One of the primary applications of quinoline derivatives similar to 2-Chloro-7-fluoro-5-methoxyquinoline is in the development of chemosensors. For example, derivatives have been characterized for their selective responses to metal ions such as cadmium, demonstrating potential for measuring Cd2+ concentrations in various environments, including waste effluent streams and food products (Prodi et al., 2001). Similarly, novel turn-on fluoroionophores based on 8-methoxyquinoline have shown enhanced fluorescence in the presence of transition metal ions like Zn2+, Cu2+, Pb2+, and Hg2+, with extreme selectivity toward Zn2+ (Zhang, Wang, & Jiang, 2007). These findings underscore the potential of quinoline derivatives in environmental monitoring and analytical chemistry.

Antitumor Agents

Quinoline derivatives, including those structurally related to this compound, have been explored for their antitumor properties. For instance, the design, synthesis, and preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives have revealed significant inhibitory activity against tumor cell lines, positioning them as promising candidates for cancer therapy (Chou et al., 2010). This research suggests the potential of this compound and its analogs in developing new antitumor medications.

Synthesis of Antimalarial Agents

Quinoline derivatives are also instrumental in synthesizing antimalarial drugs. Research into the synthesis of 8-aminoquinoline antimalarial agents, such as 5-fluoroprimaquine, involves investigating various synthetic approaches, including the modification of chloro- and methoxyquinolines (O’Neill, Storr, & Park, 1998). This highlights the role of chloro-fluoro-methoxyquinoline derivatives in creating effective treatments for malaria.

Photostability and Phototoxicity Reduction in Fluoroquinolones

Studies on fluoroquinolones have shown that substituting a methoxy group at the 8 position, as seen in compounds related to this compound, significantly enhances photostability and reduces phototoxicity. This modification is crucial for developing safer fluoroquinolone antibacterial agents, as demonstrated by the reduced phototoxicity of a fluoroquinolone derivative under UVA light irradiation (Marutani et al., 1993). This application is essential in pharmaceuticals, where drug safety under light exposure is a critical concern.

properties

IUPAC Name

2-chloro-7-fluoro-5-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-9-5-6(12)4-8-7(9)2-3-10(11)13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPDESCJLOODIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CC(=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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